molecular formula C8H7ClN2O B12862789 6-(Chloromethyl)benzo[d]oxazol-2-amine

6-(Chloromethyl)benzo[d]oxazol-2-amine

Cat. No.: B12862789
M. Wt: 182.61 g/mol
InChI Key: KVAVPYPDTOUYSK-UHFFFAOYSA-N
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Description

Significance of Benzo[d]oxazoles in Heterocyclic Medicinal Chemistry

The benzo[d]oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. nih.govrsc.org Its derivatives have demonstrated a broad spectrum of biological activities, establishing them as crucial pharmacophores in drug discovery. nih.gov Research has extensively documented their potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, analgesic, and neuroprotective agents. nih.govnih.gov The planar and compact structure of the benzo[d]oxazole system allows its derivatives to interact effectively with various biological targets, including enzymes and receptors. nih.govtandfonline.com This versatility has led to the development of numerous benzo[d]oxazole-containing compounds that have been investigated for treating conditions ranging from bacterial infections and inflammatory diseases to neurodegenerative disorders like Alzheimer's disease. nih.govnih.govnih.gov The continued exploration of this scaffold is anticipated to yield further candidates for drug development. rsc.org

Overview of Structural Features and Aromaticity of Benzo[d]oxazole Systems

The fundamental structure of benzo[d]oxazole, with the chemical formula C₇H₅NO, features a benzene (B151609) ring fused to the 4 and 5 positions of an oxazole (B20620) ring. wikipedia.orgchemeurope.comekb.eg This fusion of a carbocyclic aromatic ring (benzene) and a heterocyclic ring (oxazole) results in an aromatic bicyclic system. wikipedia.orgchemeurope.com The aromaticity of the benzo[d]oxazole scaffold contributes significantly to its relative stability. wikipedia.orgchemeurope.com

The five-membered oxazole ring contains both a nitrogen atom at position 3 and an oxygen atom at position 1. tandfonline.com This arrangement of heteroatoms creates reactive sites within the otherwise stable structure, which allows for functionalization and the synthesis of a diverse range of derivatives. wikipedia.orgchemeurope.com The ability to introduce various substituents onto the benzene or oxazole ring enables the fine-tuning of the molecule's physicochemical and biological properties.

Table 1: Properties of the Parent Benzoxazole Scaffold

Property Value Reference
Molecular Formula C₇H₅NO wikipedia.orgchemeurope.com
Molar Mass 119.12 g/mol wikipedia.orgchemeurope.com
Appearance White to light yellow solid wikipedia.orgchemeurope.com
Melting Point 27-30 °C wikipedia.orgchemeurope.com
Boiling Point 182 °C wikipedia.orgchemeurope.com

Positioning of 6-(Chloromethyl)benzo[d]oxazol-2-amine within Contemporary Research on Substituted Benzo[d]oxazoles

This compound is a specific substituted derivative that holds a strategic position in modern chemical research. It is primarily recognized as a key synthetic intermediate. The structure is characterized by a benzo[d]oxazole core with an amine group (-NH₂) at the 2-position and a chloromethyl group (-CH₂Cl) at the 6-position of the benzene ring.

The significance of this compound lies in its reactive functional groups. The 2-amino group is a common feature in many biologically active benzoxazoles. The chloromethyl group, in particular, is a reactive handle that facilitates a variety of chemical transformations. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties at the 6-position. This capability enables the systematic synthesis of libraries of novel benzo[d]oxazole derivatives for screening in drug discovery programs. For instance, the chloromethyl group can be readily converted to other functional groups, paving the way for the creation of compounds with tailored properties for specific biological targets.

Therefore, this compound serves as a crucial and versatile starting material for constructing more complex molecules, embodying the modular approach prevalent in contemporary medicinal chemistry.

General Approaches to Benzo[d]oxazole Core Synthesis

The formation of the benzoxazole scaffold is a pivotal step in the synthesis of the target compound and its analogs. A variety of cyclization strategies have been developed, often starting from ortho-substituted aminophenols.

The most prevalent and versatile method for constructing the benzoxazole core is the condensation and subsequent cyclization of o-aminophenols with a range of electrophilic partners. This approach allows for the introduction of various substituents at the 2-position of the benzoxazole ring. nih.gov

Commonly employed precursors for reaction with o-aminophenols include carboxylic acids, aldehydes, acyl chlorides, nitriles, and esters. mdpi.com More recent advancements have expanded this toolkit to include tertiary amides, β-diketones, and other functionalized molecules, often utilizing specific catalysts or activating agents to promote the reaction. nih.govacs.org

A notable method involves the reaction of o-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine. This cascade reaction proceeds through the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition of the aminophenol, intramolecular cyclization, and finally, an elimination step to yield the 2-substituted benzoxazole. nih.gov Another effective strategy employs the cyclization of o-aminophenols with β-diketones, a reaction catalyzed by a combination of a Brønsted acid and copper iodide (CuI). acs.orgorganic-chemistry.org This dual catalytic system is tolerant of a variety of substituents on the o-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy groups. acs.org

PrecursorCatalyst/ReagentKey Features
Carboxylic Acids, Aldehydes, etc.Various acid/base catalystsTraditional and widely used methods. mdpi.com
Tertiary AmidesTriflic anhydride (Tf₂O), 2-FluoropyridineCascade reaction involving amide activation. nih.gov
β-DiketonesBrønsted Acid and Copper Iodide (CuI)Tolerates a wide range of substituents. acs.orgorganic-chemistry.org
Aryl/Vinyl BromidesPalladium catalystA one-pot aminocarbonylation followed by acid-mediated ring closure. organic-chemistry.org

An alternative strategy for forming the benzoxazole ring is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. A specific application of this is the N-deprotonation–O-SNAr cyclization sequence, which begins with appropriately substituted anilide precursors. nih.gov

This two-step synthesis starts with the acylation of a 2-fluoroaniline, which is activated towards SNAr by an electron-withdrawing group at the C5 position. The resulting anilide is then subjected to a base-induced cyclization. nih.gov Using a base such as potassium carbonate (K₂CO₃) in an anhydrous solvent like dimethylformamide (DMF), the amide nitrogen is deprotonated. The resulting delocalized anion then undergoes intramolecular cyclization, with the amide oxygen acting as the nucleophile, attacking the carbon bearing the fluorine atom and displacing it to form the oxazole ring. nih.gov

The efficiency and required conditions for this cyclization are highly dependent on the nature of the electron-withdrawing group on the SNAr acceptor ring. More potent activating groups allow the reaction to proceed at lower temperatures. nih.gov

C5 Activating GroupReaction Temperature (°C)Reaction Time (h)
Nitro (-NO₂)901
Cyano (-CN)1151
Methoxycarbonyl (-CO₂Me)1202
Trifluoromethyl (-CF₃)1303

Data sourced from studies on N-deprotonation–O-SNAr cyclization of benzanilides. nih.gov

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazoles, aiming to reduce the use of hazardous materials and improve energy efficiency. ijpbs.com These approaches focus on employing recyclable catalysts, using environmentally benign solvents like water, or performing reactions under solvent-free conditions. organic-chemistry.orgnih.govrsc.org

One such method utilizes samarium triflate as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium. organic-chemistry.org Another innovative approach employs a magnetic nanomaterial (Fe₃O₄)-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst. This system allows for the synthesis of benzoxazoles under solvent-free conditions with ultrasound irradiation, and the catalyst can be easily recovered and reused. nih.gov While yields may sometimes be lower than traditional methods, the benefits include mild reaction conditions and a significantly reduced environmental footprint. nih.gov

Other green strategies include the use of tetramethylthiuram disulfide (TMTD) in water and atom-economical electrochemical methods that avoid transition metals and chemical oxidants, generating hydrogen gas as the only byproduct. organic-chemistry.orgrsc.org

Green MethodologyCatalyst/ConditionsSolventKey Advantages
Catalytic CondensationSamarium TriflateWaterReusable catalyst, environmentally benign solvent. organic-chemistry.org
Ultrasound-Assisted SynthesisFe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP)Solvent-freeRecyclable magnetic catalyst, short reaction time. nih.gov
Electrochemical CyclizationTransition metal- and oxidant-free-Atom-economical, H₂ is the only byproduct. organic-chemistry.org
Aqueous CyclizationTetramethylthiuram disulfide (TMTD)WaterMetal/ligand-free, short reaction time. rsc.org

Strategies for Introducing the 2-Amino Functionality in Benzo[d]oxazole Systems

The introduction of the 2-amino group is a critical transformation for the synthesis of the target compound. This can be achieved either during the ring formation process or by functionalizing a pre-existing benzoxazole core.

The most direct method for synthesizing 2-aminobenzoxazoles is the cyclization of an o-aminophenol with a cyanating agent. Historically, cyanogen bromide (BrCN) has been widely used for this purpose. acs.orgnih.gov However, due to its high toxicity, significant efforts have been made to find safer alternatives.

A prominent non-hazardous substitute is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgnih.gov The reaction of o-aminophenol with NCTS can be promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). The proposed mechanism involves the activation of the NCTS cyano group by the Lewis acid, facilitating a nucleophilic attack from the amino group of the o-aminophenol. This is followed by the elimination of the sulfonamide residue and subsequent intramolecular cyclization by the hydroxyl group to form the 2-aminobenzoxazole product. acs.orgnih.gov Alternatively, a strong base like lithium hexamethyldisilazide (LiHMDS) can be used to facilitate the reaction. organic-chemistry.org

Another versatile, one-pot procedure utilizes 1,1-dichlorodiphenoxymethane in combination with an amine, a base such as triethylamine, and an o-aminophenol to directly yield substituted 2-aminobenzoxazoles. google.com

ReagentPromoter/BaseKey Features
Cyanogen Bromide (BrCN)VariousTraditional method, effective but highly toxic. nih.gov
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF₃·Et₂O (Lewis Acid) or LiHMDS (Base)Non-hazardous alternative to BrCN. organic-chemistry.orgacs.orgnih.gov
1,1-DichlorodiphenoxymethaneTriethylamine (Base)Versatile one-pot procedure for N-substituted products. google.com

An alternative to direct synthesis is the modification of a pre-formed benzoxazole ring at the C2 position. This approach is valuable when the desired substituents are not compatible with the cyclization conditions.

Direct C-H amination at the 2-position of the benzoxazole core is a possible route, but it often necessitates harsh conditions, such as the use of transition metal catalysts and high temperatures. acs.orgnih.gov

A more common strategy involves nucleophilic displacement reactions. A benzoxazole ring bearing a suitable leaving group at the 2-position (e.g., chloro, thio, or phenoxy) can react with an amine to install the 2-amino functionality. google.com For instance, a 2-chlorobenzoxazole, which can be prepared using reagents like phosphorous oxychloride, serves as a reactive intermediate for amination. google.com

The Smiles rearrangement offers an elegant intramolecular approach for synthesizing N-substituted 2-aminobenzoxazoles. One pathway begins with benzoxazole-2-thiol, which is activated with chloroacetyl chloride. This intermediate then undergoes the Smiles rearrangement, an intramolecular SNAr reaction, to yield the final product. acs.orgnih.gov Additionally, a method involving the ring-opening of a benzoxazole with a secondary amine, followed by an iron-catalyzed oxidative cyclization, has been developed as an environmentally friendly route to 2-aminobenzoxazoles. rsc.org

Synthetic Methodologies for this compound and Related Analogs

The synthesis of substituted benzoxazoles, a core structure in many pharmacologically active compounds, involves a variety of strategic approaches. The specific synthesis of this compound requires careful consideration of how and when to introduce the functional groups onto the benzene and oxazole rings. Methodologies can be broadly categorized by their strategies for functionalization and ring formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-(chloromethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7ClN2O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2,(H2,10,11)

InChI Key

KVAVPYPDTOUYSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)OC(=N2)N

Origin of Product

United States

Computational Chemistry and Modeling Studies of 6 Chloromethyl Benzo D Oxazol 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like 6-(Chloromethyl)benzo[d]oxazol-2-amine.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzoxazole derivatives, DFT calculations are instrumental in determining key electronic properties that govern their reactivity and spectroscopic behavior.

Theoretical studies on functionalized benzoxazole-based donor-π-acceptor (D–π–A) architectures have demonstrated the utility of DFT in predicting their optical properties. mdpi.comscilit.com By employing functionals such as B3LYP and CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate parameters like dipole moments, polarizability, and hyperpolarizability, which are crucial for applications in optoelectronics. mdpi.comscilit.com These studies reveal that structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can significantly modulate the electronic transitions and enhance the optical responses of these molecules. mdpi.com

For a compound like this compound, DFT calculations can elucidate the influence of the chloromethyl and amine groups on the electron distribution across the benzoxazole core. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack, thereby understanding its chemical reactivity. nih.gov DFT calculations on similar heterocyclic compounds have also been used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding charge transfer within the molecule. eco-vector.com

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Benzoxazole Derivatives

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
4,4'-bis(benzoxazol-2-yl)terphenylB3LYP/6-311+G(d)---Increased in polar solvents
Amino and Nitro substituted BenzoxazolesB3LYP/6-311+G(d)----
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazansDFT CalculationSoft moleculesElectrophilic nature--

Note: This table is illustrative and compiled from studies on various benzoxazole derivatives. Specific values for this compound would require dedicated calculations.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Molecular geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis, a related process, explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. This is particularly important for understanding the flexibility of the chloromethyl group and its orientation relative to the benzoxazole ring system. The various conformations can have different energy levels, and computational methods can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological receptor, as the binding affinity can be highly dependent on the ligand's conformation.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Investigation of Dynamic Behavior and Stability

MD simulations can be used to study the stability of this compound and its derivatives in different environments, such as in a solvent or bound to a protein. By simulating the molecule over a period of time (typically nanoseconds to microseconds), researchers can observe its conformational changes, flexibility, and interactions with its surroundings. Key metrics such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's structure over the course of the simulation. For instance, MD simulations on 2-substituted benzoxazole derivatives have confirmed the stability of these compounds in the active site of enzymes, with average RMSD values indicating stable binding. researchgate.net

Ligand-Receptor Interaction Dynamics

When a ligand binds to a receptor, the resulting complex is not static. MD simulations are a powerful tool for studying the dynamics of these interactions. For this compound, if a potential biological target is identified, MD simulations can be performed on the ligand-receptor complex to understand the stability of the binding and the nature of the interactions over time. These simulations can reveal how the ligand and receptor adapt to each other, the role of water molecules in the binding site, and the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that contribute to the binding affinity. Studies on similar benzoxazole derivatives have utilized MD simulations to confirm the stability of ligand-receptor interactions. eco-vector.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

For this compound, molecular docking studies can be employed to screen for potential biological targets and to understand its binding mode. The process involves placing the ligand in various orientations and conformations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity.

Docking studies on various 2-substituted benzoxazole and benzo[d]thiazol-2-amine derivatives have been successful in identifying potential inhibitors for various enzymes. nih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For example, docking studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase have identified potential lead molecules with low binding affinity values. semanticscholar.org Similarly, molecular docking of 2-substituted benzoxazole derivatives into the active site of COX-2 has been performed to evaluate their anti-inflammatory potential. nih.gov

Table 2: Representative Molecular Docking Results for Substituted Benzoxazole/Benzothiazole Derivatives

Compound ClassTarget ProteinKey Findings
2-Substituted BenzoxazolesCOX-2Potent binding potential in the protein pocket. nih.gov
Benzo[d]thiazol-2-amine derivativesHuman Epidermal growth factor receptor (HER)Strong binding affinities, suggesting potential as cancer therapy candidates. nih.gov
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamidesE. coli dihydroorotaseIdentification of potential lead molecules based on binding affinity. semanticscholar.org
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans4URO receptorMolecule 4c showed a maximum dock score of -8.0 kcal/mol. eco-vector.com

Note: This table is illustrative and highlights findings from studies on related heterocyclic compounds. The specific binding interactions and targets for this compound would need to be determined through dedicated docking studies.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., Enzymes, Receptors)

Computational modeling, particularly molecular docking, is a fundamental tool for predicting how this compound and its derivatives interact with biological targets. This method places the ligand (the benzoxazole derivative) into the binding site of a macromolecular target, such as an enzyme or receptor, to determine its preferred orientation and conformation. The primary goal is to predict the three-dimensional structure of the resulting complex and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.

Research on benzoxazole derivatives frequently employs molecular docking to elucidate their mechanism of action. For instance, in studies involving formazan derivatives of benzo[d]oxazole, molecular docking was used to screen compounds against specific receptors. One such study identified a derivative, designated as molecule 4c, which exhibited a high docking score of -8.0 kcal/mol against the 4URO receptor, indicating a strong predicted binding affinity. nih.gov Such studies are crucial for identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues within the target's active site. nih.gov These predicted interactions provide a rational basis for the observed biological activity and guide the design of more potent and selective analogs.

The stability of these predicted binding modes is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms in the protein-ligand complex over time, confirming that the predicted interactions are maintained in a dynamic environment. eco-vector.com

Derivative ExampleTarget ReceptorPredicted Binding Affinity (Docking Score)Key Findings
Formazan derivative 4c4URO-8.0 kcal/molStrong predicted binding affinity, suggesting potent interaction. nih.goveco-vector.com
Benzoxazol-2-amine derivativeStaphylococcus aureus methionyl-tRNA synthetaseNot specifiedDocking studies suggested this enzyme as a possible target. nih.gov

Binding Energy Calculations (e.g., MM/PBSA Analysis)

To refine the binding affinity predictions obtained from molecular docking, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed. nih.gov These methods calculate the free energy of binding for a protein-ligand complex by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

The MM/PBSA approach is typically applied to snapshots taken from a molecular dynamics simulation of the complex. nih.gov This provides a more accurate estimation of the binding affinity by averaging over multiple conformations and accounting for the effects of the solvent. The total binding free energy (ΔG_bind) is calculated by summing several energy components:

Van der Waals Energy (ΔE_vdW): Represents the short-range attractive and repulsive forces.

Electrostatic Energy (ΔE_elec): Accounts for the coulombic interactions between the ligand and the protein.

Polar Solvation Energy (ΔG_polar): The energy required to transfer the solute from a vacuum to the solvent.

Non-polar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA). nih.gov

In studies on benzoxazole derivatives, MM/PBSA analysis has been used to validate docking results. For example, a formazan derivative of benzo[d]oxazole (molecule 4c) was found to have a maximum free binding energy of -58.831 kJ/mol, confirming a stable and favorable interaction with its target receptor. nih.goveco-vector.com These detailed energy calculations provide deeper insights into the driving forces behind ligand binding.

Energy ComponentDescriptionContribution to Binding
ΔE_vdW (Van der Waals)London dispersion forces, short-range repulsion.Generally favorable (negative value).
ΔE_elec (Electrostatic)Coulombic forces between charged atoms.Favorable or unfavorable depending on charge distribution.
ΔG_polar (Polar Solvation)Energy cost of desolvating polar groups upon binding.Generally unfavorable (positive value).
ΔG_nonpolar (Non-polar Solvation)Energy gain from burying hydrophobic surfaces (hydrophobic effect).Generally favorable (negative value).
ΔG_bind (Total Binding Free Energy) Sum of all components. A lower (more negative) value indicates stronger binding.

Pharmacoinformatics and In Silico ADME Profiling

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

In silico ADME profiling is a critical step in computational drug discovery that predicts the pharmacokinetic properties of a compound. Before committing to costly synthesis and in vitro testing, these predictions help to identify candidates with favorable drug-like properties. For derivatives of this compound, computational tools can estimate a range of ADME parameters.

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds (e.g., molecular weight > 500 Da, logP > 5). nih.gov Studies on related heterocyclic compounds, such as benzothiazole and benzimidazole derivatives, routinely report in silico ADME predictions. semanticscholar.orgmdpi.comresearchgate.net For instance, research on a library of 2-hydroxy benzothiazole derivatives showed that most compounds had a predicted absorption percentage of over 70% and complied with Lipinski's rule, indicating good potential for oral bioavailability. nih.gov Similar computational assessments for benzoxazole derivatives would evaluate their potential for gastrointestinal absorption, ability to cross the blood-brain barrier, and interaction with metabolic enzymes like cytochrome P450.

ADME ParameterDescriptionImportance in Drug Design
Absorption Predicted human intestinal absorption (HIA).Determines how much of the drug enters the bloodstream after oral administration.
Distribution Prediction of blood-brain barrier (BBB) penetration.Crucial for CNS-targeting drugs; avoidance is necessary for peripherally acting drugs.
Metabolism Likelihood of being a substrate or inhibitor of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).Predicts potential drug-drug interactions and metabolic stability.
Excretion Predicted clearance and half-life.Influences dosing frequency and duration of action.
Drug-Likeness Compliance with rules like Lipinski's Rule of Five and Veber's Rule.Filters out compounds with physicochemical properties that are often associated with poor pharmacokinetics. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify novel drug candidates. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com These models can be generated using two main approaches:

Ligand-based: Developed from a set of known active molecules when the target structure is unknown.

Structure-based: Derived from the key interaction points between a ligand and its target in a known protein-ligand complex structure. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. frontiersin.org These "hits" are then subjected to further analysis, such as molecular docking and ADME prediction, to select the most promising candidates for synthesis and biological testing. This approach accelerates the discovery of new chemical entities with desired biological activity and diverse structural scaffolds. nih.gov For benzoxazole derivatives, a pharmacophore model could be built based on the key interactions observed in docking studies, and then used to discover novel compounds that target the same receptor.

Structure-Activity Relationship (SAR) Elucidation via Computational Approaches

Computational methods are invaluable for elucidating the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. journal-academia.com By systematically modifying the structure of a lead compound like this compound and calculating the resulting changes in binding affinity or other properties, researchers can identify which parts of the molecule are crucial for its function.

Quantitative Structure-Activity Relationship (QSAR) is a specific computational approach that builds a mathematical model correlating the chemical properties (descriptors) of a series of compounds with their biological activities. biolscigroup.us These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). biolscigroup.us

For benzoxazole and related structures, computational SAR studies have provided key insights. For example, a preliminary SAR analysis of novel benzothiazol- and benzoxazol-2-amine derivatives identified that having a 5,6-difluorosubstituted benzothiazole core was a key feature for potent activity against Gram-positive pathogens. nih.gov By comparing the docking scores and interaction patterns of a series of analogs, researchers can rationally explain why certain substitutions (e.g., adding electron-withdrawing or electron-donating groups at specific positions) lead to enhanced or diminished activity. researchgate.net This computational feedback loop is essential for optimizing lead compounds into viable drug candidates.

In Vitro Biological Activity Studies of 6 Chloromethyl Benzo D Oxazol 2 Amine and Its Analogs

Antimicrobial Activity

Benzoxazole derivatives have been widely investigated for their potential to combat various microbial pathogens. These studies often involve screening against a panel of bacteria and fungi to determine their efficacy and spectrum of activity.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of benzoxazole analogs has been assessed against both Gram-positive and Gram-negative bacteria. In vitro screening is commonly performed using methods like agar diffusion and serial dilution to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. nih.govnih.gov

One study evaluated a series of 2-substituted benzoxazole derivatives against Gram-positive strains such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, derivatives of the related benzothiazole structure have also shown moderate to good inhibition against these classes of bacteria at concentrations ranging from 12.5 to 100 µg/mL. nih.gov Another study on benzimidazole-thienopyrimidine hybrids, which share structural similarities, also reported antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

Below is a table summarizing the antibacterial activity of selected benzoxazole and related heterocyclic analogs from various studies.

Compound TypeBacterial StrainActivity MeasureResultReference
Benzoxazole DerivativesStaphylococcus aureus (Gram +)MICModerate Inhibition nih.gov
Benzoxazole DerivativesStreptococcus pyogenes (Gram +)MICModerate Inhibition nih.gov
Benzoxazole DerivativesEscherichia coli (Gram -)MICModerate Inhibition nih.gov
Benzoxazole DerivativesPseudomonas aeruginosa (Gram -)MICModerate Inhibition nih.gov
Benzothiazole DerivativesStaphylococcus aureus (Gram +)MIC12.5-100 µg/mL nih.gov
Benzothiazole DerivativesEscherichia coli (Gram -)MIC12.5-100 µg/mL nih.gov
Benzothiazole DerivativesPseudomonas aeruginosa (Gram -)MIC12.5-100 µg/mL nih.gov
Benzothiazole DerivativesKlebsiella pneumoniae (Gram -)MIC12.5-100 µg/mL nih.gov

Assessment of Antifungal Efficacy

The antifungal properties of benzoxazole analogs have been tested against a variety of fungal strains, including clinically relevant species like Candida albicans and various Aspergillus species. nih.govnih.gov The benzoxazole ring is recognized as an important pharmacophore in the synthesis of new antifungal agents. nih.gov

Studies have shown that N-phenacyl derivatives of 2-mercaptobenzoxazole exhibit significant activity against Candida strains. nih.gov For instance, certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against C. albicans. nih.gov The mechanism of action for some of these compounds involves the disruption of total sterol content and effects on mitochondrial respiration. nih.gov Similarly, other studies have confirmed the antifungal activity of various benzoxazole and benzothiazole derivatives against C. albicans, C. parapsilosis, C. tropicalis, and Aspergillus niger. nih.govnih.govscilit.com

The table below presents findings on the antifungal activity of representative compounds.

Compound TypeFungal StrainActivity MeasureResultReference
Benzoxazole DerivativesCandida albicansMICGood Inhibition nih.gov
Benzoxazole DerivativesAspergillus clavatusMICGood Inhibition nih.gov
Benzothiazole DerivativesCandida albicansMIC12.5-100 µg/mL nih.gov
Benzothiazole DerivativesAspergillus nigerMIC12.5-100 µg/mL nih.gov
2-Mercaptobenzoxazole Deriv.Candida albicans SC5314MIC16 µg/mL nih.gov
2-Aminobenzothiazole Deriv.Candida albicansMIC4-8 µg/mL nih.gov
2-Aminobenzothiazole Deriv.Candida parapsilosisMIC4-8 µg/mL nih.gov

Anticancer and Antiproliferative Activity

The development of novel anticancer agents is a major focus of pharmaceutical research, and benzoxazole derivatives have emerged as a promising class of compounds with significant antiproliferative properties. mdpi.com

In Vitro Cytotoxicity Assays in Human Cancer Cell Lines

The cytotoxic effects of benzoxazole analogs have been evaluated against a diverse panel of human cancer cell lines using assays such as the MTT assay, which measures cell viability. mdpi.com These studies have demonstrated that benzoxazole-based compounds can exhibit potent inhibitory activity against various cancer types.

For example, a series of benzoxazole-based amides and sulfonamides were tested for antiproliferative activity in eight cancer cell lines, showing particular potency in colorectal cancer cell lines like HT-29 and HCT116. nih.gov Other research on related benzothiazole and benzimidazole derivatives has also demonstrated significant cytotoxicity against lung (A549), breast (MCF-7, MDA-MB-231), liver (HepG2), and ovarian (SKOV3) cancer cell lines. mdpi.comnih.govmdpi.comjnu.ac.bdnih.gov The half-maximal inhibitory concentration (IC50) is a key metric from these assays, indicating the concentration of a compound required to inhibit cell growth by 50%.

The cytotoxic activities of several benzoxazole and related analogs are summarized in the table below.

Compound TypeCancer Cell LineActivity MeasureResult (IC50)Reference
Benzoxazole-based amidesHT-29 (Colorectal)IC50Potent Cytotoxicity nih.gov
Benzoxazole-based amidesHCT116 (Colorectal)IC50Potent Cytotoxicity nih.gov
Benzothiazole/Benzimidazole Deriv.HepG2 (Liver)IC50Potent Cytotoxicity mdpi.com
Benzothiazole/Benzimidazole Deriv.HCT-116 (Colorectal)IC50Potent Cytotoxicity mdpi.com
Quinazolinone Deriv. (with Benzothiazole)A549 (Lung)IC500.44 µM nih.gov
Benzimidazole-Oxadiazole Deriv.MDA-MB-231 (Breast)IC501.18 µM mdpi.com
Benzimidazole-Oxadiazole Deriv.A549 (Lung)IC503.31 µM mdpi.com
Benzimidazole-Oxadiazole Deriv.SKOV3 (Ovarian)IC50Potent Cytotoxicity mdpi.com

Studies on Cell Cycle Modulation and Apoptosis Induction in Cancer Cells

Beyond general cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects. Many benzoxazole and benzimidazole analogs have been found to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. mdpi.com

One study found that a promising benzoxazole-based compound induced a concentration-dependent activation of caspases, which are key executioner proteins in the apoptotic pathway, and caused cell-cycle arrest in colorectal cancer models. nih.gov Another investigation into isoxazole derivatives of benzothiazole revealed that a lead compound induced G2/M cell cycle arrest and triggered apoptosis by altering the balance of key mitochondrial proteins like Bcl-2 and Bax. semanticscholar.orgrsc.org Similarly, certain benzimidazole derivatives were shown to arrest the cell cycle at different phases (G1, S, or G2) and effectively induce apoptosis in breast, ovarian, and lung cancer cells. mdpi.com

Enzyme Inhibition Studies

The biological activities of benzoxazole analogs are often linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells. For instance, the antifungal mechanism of some derivatives involves interfering with enzymes essential for sterol synthesis. nih.gov

In the context of cancer, receptor tyrosine kinases (RTKs) are important targets, and benzimidazole derivatives have been designed as potential RTK inhibitors. chemrevlett.com One study on benzimidazole-oxadiazole hybrids found that the most active compounds exhibited significant inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, with IC50 values comparable to the established inhibitor erlotinib. mdpi.com While direct studies on 6-(Chloromethyl)benzo[d]oxazol-2-amine are specific, research on structurally similar 2-amino thiazole derivatives has shown potent inhibition against enzymes like carbonic anhydrase and cholinesterases, highlighting the potential of this chemical scaffold to interact with various enzymatic targets. nih.gov

Other Relevant In Vitro Pharmacological Investigations

Beyond direct enzyme inhibition, the broader pharmacological profile of benzoxazole derivatives has been explored through other in vitro assays.

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. nih.govbohrium.com The ability of compounds to scavenge free radicals is a measure of their antioxidant potential. Several studies have evaluated the antioxidant properties of benzoxazole derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govresearchgate.net

In these assays, the antioxidant compound donates an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.com Various synthesized benzoxazole derivatives have demonstrated good antioxidant potency in such tests, with their activity often compared to standard antioxidants like ascorbic acid. nih.govresearchgate.netnih.gov

The anti-inflammatory potential of benzoxazole derivatives has been investigated through various in vitro models. As discussed, a primary mechanism for this activity is the inhibition of the COX-2 enzyme. nih.govresearchgate.net However, other mechanisms also contribute to their anti-inflammatory effects.

One such mechanism is the inhibition of pro-inflammatory cytokines. Cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response. A study on structurally related 6-(benzoylamino)benzoxaborole analogs showed that these compounds could potently inhibit the release of TNF-α, IL-1β, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells. For example, compound 1q in this class displayed IC50 values between 0.19 and 0.50 μM for the inhibition of these three cytokines. This demonstrates that analogs of the core benzoxazole structure can exert anti-inflammatory effects by modulating key signaling molecules of the immune system.

Structure-Activity Relationship (SAR) Analyses from Biological Data

Structure-activity relationship (SAR) analysis is crucial for understanding how a molecule's chemical structure influences its biological activity, guiding the design of more potent and selective compounds. For benzoxazole derivatives, several SAR studies have provided valuable insights.

The substituents at the 2- and 5-positions of the benzoxazole core have been identified as critical for modulating biological activity. For instance, in the context of urease inhibition by imidazopyridine-based oxazole (B20620) analogs, it was found that electron-donating methoxy (-OCH3) groups on an attached aryl ring enhanced inhibitory activity more effectively than methyl (-CH3) groups. researchgate.net

Regarding anti-inflammatory and antimicrobial activities, the presence of specific groups at distinct positions can significantly enhance potency. For example, a preliminary SAR analysis of benzothiazol- and benzoxazol-2-amine derivatives revealed that a 5,6-difluorosubstituted benzothiazole was a potent inhibitor of Gram-positive pathogens. In the development of anti-inflammatory benzoxaboroles, modifications to a 6-(benzoylamino) substituent were explored. It was found that electron-withdrawing groups on the benzoyl ring generally improved activity against cytokine production. This systematic analysis of how different functional groups and their positions on the benzoxazole scaffold affect various biological endpoints is essential for the optimization of lead compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Chloromethyl Benzo D Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of protons within a molecule. For 6-(chloromethyl)benzo[d]oxazol-2-amine, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the benzoxazole ring, the protons of the chloromethyl group, and the amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide valuable information about the electronic environment and connectivity of the protons.

A related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, shows a characteristic singlet for the chloromethyl (ClCH₂) protons at 5.22 ppm and signals for the aromatic protons between 7.74 and 8.34 ppm mdpi.com. While the exact chemical shifts for this compound may differ, the expected regions for the signals would be comparable. The integration of the peaks would further confirm the number of protons in each specific environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Anticipated ~4.7-5.3 Singlet 2H -CH₂Cl
Anticipated ~6.8-7.5 Multiplet 3H Aromatic CH

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbon of the chloromethyl group, as well as for the aromatic and heterocyclic carbons of the benzo[d]oxazol-2-amine core. For instance, in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the chloromethyl carbon (CH₂) appears at 34.9 ppm, while the aromatic and heterocyclic carbons resonate between 110.1 and 159.3 ppm mdpi.com. This provides a reference for the anticipated chemical shifts in the target molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
Anticipated ~40-50 -CH₂Cl

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amine group, C-H stretching of the aromatic ring and the chloromethyl group, C=N stretching of the oxazole (B20620) ring, and C-Cl stretching of the chloromethyl group. For comparison, the IR spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows a prominent NH stretch at 3300 cm⁻¹ and a C=O stretch at 1662 cm⁻¹ mdpi.com. For this compound, the N-H stretches would be a key diagnostic feature.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
Anticipated 3400-3200 N-H Stretch Primary Amine (-NH₂)
Anticipated 3100-3000 C-H Stretch Aromatic
Anticipated 2950-2850 C-H Stretch Aliphatic (-CH₂Cl)
Anticipated 1650-1550 C=N Stretch Oxazole Ring

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For example, the HRMS data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide confirmed its molecular formula mdpi.com.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for validating the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The experimentally determined percentages of C, H, N, and Cl for this compound must align with the theoretically calculated values for its proposed molecular formula (C₈H₇ClN₂O). This technique is routinely used to confirm the purity and composition of newly synthesized compounds rsc.orgmdpi.com.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reactions and for determining the appropriate solvent system for column chromatography rsc.orgnih.gov.

Column chromatography is a standard purification technique used to isolate the desired product from a reaction mixture rsc.orgnih.gov. For this compound, a silica gel column could be employed with a suitable eluent system, likely a mixture of polar and non-polar solvents, to achieve effective separation. The purity of the final product would then be confirmed by the previously mentioned spectroscopic techniques.

Future Directions and Research Perspectives in 6 Chloromethyl Benzo D Oxazol 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for benzoxazole derivatives often involve multi-step processes. nih.gov Future research is anticipated to explore one-pot syntheses and the use of eco-friendly catalysts. For instance, the application of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption. researchgate.net The use of greener solvents, such as polyethylene glycol (PEG), is another promising avenue being explored for the synthesis of benzimidazole and benzoxazole derivatives. researchgate.net Furthermore, catalyst-free methods or the use of heterogeneous catalysts that can be easily recovered and reused will be crucial in developing sustainable manufacturing processes for this important molecule.

Table 1: Comparison of Potential Sustainable Synthetic Methods

MethodAdvantagesPotential Challenges
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, enhanced purity.Specialized equipment required, potential for localized overheating.
Ultrasound-Assisted SynthesisImproved reaction rates, milder reaction conditions.Scalability can be a concern.
Use of Green Solvents (e.g., PEG)Reduced environmental impact, potential for catalyst recycling.May require optimization of reaction conditions for specific substrates.
Catalyst-Free ReactionsAvoids toxic metal catalysts, simplifies purification.May require higher temperatures or longer reaction times.

Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity

The inherent reactivity of the chloromethyl group and the amino group on the 6-(chloromethyl)benzo[d]oxazol-2-amine scaffold provides a rich platform for chemical modification. Future research will undoubtedly focus on creating extensive libraries of derivatives to explore structure-activity relationships (SAR) and optimize biological activity.

Derivatization strategies could include:

N-alkylation and N-arylation of the 2-amino group to introduce various substituents that can modulate lipophilicity, steric bulk, and electronic properties.

Substitution of the chlorine atom with a variety of nucleophiles to introduce different functional groups, such as azides, thiols, and secondary amines, leading to novel compounds with potentially enhanced biological profiles.

Modification of the benzoxazole ring system itself, although this is a more complex endeavor, could lead to the discovery of entirely new classes of bioactive molecules.

Preliminary SAR studies on related benzoxazole and benzothiazole-2-amine derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence their antibacterial activity. nih.gov A systematic exploration of these modifications for this compound will be critical in identifying lead compounds for various therapeutic targets.

Integration of Advanced Computational Modeling for Mechanism of Action Studies

Understanding how a drug molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Advanced computational modeling techniques are becoming indispensable tools in this process. For this compound and its derivatives, computational studies will play a pivotal role in elucidating their mechanisms of action.

Molecular docking simulations can predict the binding modes and affinities of these compounds with various protein targets. medjrf.comresearchgate.netnih.gov This information can help in identifying potential biological targets and in designing new derivatives with improved binding characteristics.

Quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more detailed understanding of the electronic interactions between the ligand and the active site of the target protein. Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. medjrf.comresearchgate.netnih.gov These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process and reduce the need for extensive and costly laboratory screening.

Application in Combinatorial Chemistry and High-Throughput Screening Libraries

The structural versatility of this compound makes it an ideal candidate for inclusion in combinatorial chemistry libraries. benthamscience.com By systematically combining a set of building blocks, it is possible to rapidly generate a large number of diverse compounds. This approach is particularly well-suited for high-throughput screening (HTS), where thousands of compounds can be tested for their biological activity in a short period.

Future research will likely involve the development of solid-phase synthesis methods for this compound derivatives, which would facilitate the automated synthesis of large compound libraries. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds for various diseases. The integration of chemoinformatics will be crucial for managing the vast amounts of data generated from HTS and for identifying promising lead candidates for further development. benthamscience.com

Investigation of New Biological Targets and Therapeutic Applications

While the initial focus of research on benzoxazole derivatives has been in areas such as antimicrobial and anticancer activities, the unique structural features of this compound suggest that it may have a broader range of therapeutic applications. researchgate.net

Future investigations should explore its potential as an inhibitor of other enzymes or as a modulator of various signaling pathways. For example, benzoxazole derivatives have been reported to exhibit anti-inflammatory, antiviral, and neuroprotective properties. researchgate.net A comprehensive screening of this compound and its derivatives against a panel of diverse biological targets could uncover novel therapeutic opportunities.

Furthermore, the exploration of this compound in areas such as neglected tropical diseases and as a potential agent against drug-resistant pathogens could address significant unmet medical needs. The identification of new biological targets will not only expand the therapeutic potential of this scaffold but also contribute to a deeper understanding of various disease mechanisms. researchgate.netnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(Chloromethyl)benzo[d]oxazol-2-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of benzo[d]oxazol-2-amine are synthesized via cyclization of 2-aminophenol derivatives with chloroacetyl chloride under reflux in polar aprotic solvents like DMF or acetonitrile. Reaction optimization includes controlling temperature (e.g., 60–80°C) and using catalysts such as zinc acetate, as demonstrated in the synthesis of related benzo[d]oxazol-2-amine probes . Substituents like the chloromethyl group are introduced via post-functionalization, often requiring inert atmospheres (N₂) to prevent side reactions .

Q. How is the structural integrity of this compound validated?

Characterization relies on multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC). For instance, ¹³C NMR peaks at δ = 163.0 ppm (Ar) and δ = 46.2 ppm (CH₂) confirm the chloromethyl group’s presence and aromatic fusion . Purity is assessed via TLC (e.g., silica gel with hexane/EtOAc 3:1) and melting point analysis (>300°C for high thermal stability) .

Advanced Research Questions

Q. How do structural modifications of the benzo[d]oxazol-2-amine scaffold affect its biological activity?

Substituents at the 6-position (e.g., chloromethyl) enhance lipophilicity and membrane permeability, critical for targeting intracellular enzymes like PI3Kα. Comparative studies show that electron-withdrawing groups (e.g., Cl, NO₂) improve binding affinity to kinase domains, as seen in derivatives with −30.828 kcal/mol binding energy in molecular docking . Conversely, bulky substituents reduce solubility, necessitating formulation optimization .

Q. What computational strategies are used to predict the interaction of this compound with therapeutic targets?

Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) are employed to study binding modes. Energy minimization using universal force fields (UFF) and conjugate gradient methods refines ligand-protein interactions. For example, derivatives of this compound show high selectivity for PI3Kα over other isoforms due to hydrogen bonding with Val851 and hydrophobic interactions with Met922 .

Q. How can conflicting data regarding reaction yields or biological efficacy be resolved?

Discrepancies arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or assay protocols. Systematic reproducibility studies, such as parallel synthesis under controlled conditions (e.g., KO₂ in acetonitrile vs. DMF), can isolate critical variables . Meta-analyses of bioactivity data should normalize for cell line specificity (e.g., GC vs. breast cancer models) and dosing regimens .

Q. What strategies mitigate instability of the chloromethyl group during storage or biological assays?

The chloromethyl group is prone to hydrolysis under acidic or aqueous conditions. Stabilization methods include lyophilization, storage under anhydrous solvents (e.g., DMSO), or derivatization into prodrugs (e.g., hydrochloride salts) . Kinetic studies in PBS (pH 7.4) show a half-life of >24 hours when stored at −20°C .

Methodological Considerations

  • Synthesis Optimization : Use microwave-assisted synthesis (180°C, 15 min) to reduce reaction times and improve yields (e.g., 69% yield in DMF with zinc acetate catalysis) .
  • Biological Assays : Prioritize assays measuring IL-6/IL-1β mRNA modulation to evaluate anti-inflammatory potential, as seen in benzoxazole derivatives .
  • Computational Validation : Cross-validate docking results with free energy calculations (MM-PBSA) to confirm binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.